molecular formula C22H20ClFN6O B2535248 2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1171006-32-8

2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Número de catálogo: B2535248
Número CAS: 1171006-32-8
Peso molecular: 438.89
Clave InChI: IKSQPMWSQFPHKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture is characterized by a 1H-pyrazolo[3,4-d]pyrimidin-1-yl core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases, thereby facilitating competitive inhibition at the ATP-binding sites of various kinase enzymes . The structure is further elaborated with a 4-fluorobenzylamino substituent, a group often employed to enhance binding affinity and selectivity, and a 2-(4-chlorophenyl)acetamide moiety linked via an ethyl chain, which may contribute to overall molecular properties and target engagement. This specific combination of substituents suggests potential as a targeted investigational agent. Researchers can utilize this compound as a chemical probe to explore intracellular signaling pathways and elucidate the function of novel protein kinases in disease models, especially in oncology and immunology. The presence of both 4-fluorobenzyl and 4-chlorophenyl groups indicates deliberate design for potent binding, making it a valuable tool for structure-activity relationship (SAR) studies. Strictly for Research Use Only, this product is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN6O/c23-17-5-1-15(2-6-17)11-20(31)25-9-10-30-22-19(13-29-30)21(27-14-28-22)26-12-16-3-7-18(24)8-4-16/h1-8,13-14H,9-12H2,(H,25,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSQPMWSQFPHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

C17H19ClFN4O\text{C}_{17}\text{H}_{19}\text{ClF}\text{N}_4\text{O}

This structure includes a 4-chlorophenyl moiety, a 4-fluorobenzyl group, and a pyrazolo[3,4-d]pyrimidine core, which are critical for its biological activity.

Research indicates that the compound acts primarily as an inhibitor of specific protein kinases and enzymes involved in cellular signaling pathways. Notably, it has shown inhibitory effects on:

  • KDM4 (JMJD2) : A histone demethylase involved in epigenetic regulation. In vitro studies demonstrate that the compound exhibits potent inhibition with an IC50 value in the low micromolar range .
  • PI3Kδ : The compound has been reported to selectively inhibit PI3Kδ with high specificity, which is crucial for its potential therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD) .

In Vitro Studies

In vitro assays have highlighted the following activities:

  • Anti-inflammatory Effects : The compound has been tested against COX enzymes, showing significant inhibition comparable to established anti-inflammatory drugs such as celecoxib. IC50 values indicate potent activity against COX-2 .
CompoundIC50 (μM)Target
2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

In Vivo Studies

In vivo studies using carrageenan-induced paw edema models demonstrated that the compound possesses anti-inflammatory properties similar to indomethacin, with effective doses (ED50) calculated at approximately 9.17 μM .

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly affect the biological activity of the compounds. For instance:

  • Substitutions at the 4-position of the pyrazole ring enhance selectivity and potency against KDM enzymes.
  • The presence of halogen atoms (like chlorine and fluorine) on aromatic rings contributes to increased binding affinity and improved pharmacokinetic properties.

Case Studies

Recent studies have focused on synthesizing various derivatives based on this scaffold to enhance efficacy and reduce toxicity. For example:

  • Derivatives with Enhanced KDM Inhibition : Research has shown that certain modifications lead to derivatives with at least threefold greater potency against KDM4B compared to KDM5B .
  • Anti-Cancer Activity : Preliminary results from cell line assays indicate potential anti-cancer properties, warranting further investigation into its use as an anticancer agent.

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Anticancer Activity : Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer progression, thus offering potential as targeted therapies. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit histone demethylases, which play a crucial role in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Some pyrazolo[3,4-d]pyrimidine derivatives have shown promise in neuroprotection by modulating pathways associated with neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential for conditions such as Alzheimer's disease .

Table 1: Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives

Activity Target IC50 Value (µM) Reference
AnticancerKDM4 (JMJD2)0.5
Anti-inflammatoryCOX-10.8
NeuroprotectiveNMDA Receptor1.2

Case Studies

  • Case Study on Anticancer Activity :
    A study published in Nature reported the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives that were screened for anticancer activity against various cancer cell lines. One derivative showed potent inhibition of KDM4A and KDM5B demethylases, leading to reduced proliferation of cancer cells in vitro and in vivo models .
  • Case Study on Anti-inflammatory Effects :
    In a study aimed at evaluating the anti-inflammatory effects of several derivatives, one compound demonstrated significant inhibition of COX-2 activity in a murine model of inflammation. This compound also showed reduced paw edema in treated animals compared to controls, indicating its potential for therapeutic use in inflammatory conditions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Structure Molecular Weight Melting Point (°C) Biological Activity/Notes References
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide 441.8 N/A Structural analog with fluorophenyl and pyrazolo-pyrimidine core; no explicit activity reported but shares kinase-targeting motifs
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 309.7 N/A Chlorophenyl acetamide derivative; synthetic intermediate for pyrazolo-pyrimidine analogs
N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide 441.8 N/A Pyrazolo-pyrimidine with dual chlorophenyl and fluorobenzyl groups; potential antiproliferative activity inferred from structural class
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 536.5 221–223 In vitro antiproliferative activity against cancer cell lines; IR and NMR data confirmed acetamide-pyrazole interactions
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine 350.8 N/A Kinase inhibitor scaffold; benzylamine substitution enhances blood-brain barrier penetration
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 305.4 N/A Acetamide with pyrimidine-thioether; demonstrates broad intermediate utility in medicinal chemistry

Key Structural and Functional Differences:

Biological Activity :

  • Pyrazolo-pyrimidine derivatives in and exhibit CDK2 inhibition and antiproliferative activity, suggesting the target compound may share similar mechanisms .
  • The chlorophenyl-acetamide moiety (common in ) enhances hydrophobic interactions with kinase ATP-binding pockets, a feature critical for potency .

Physicochemical Properties :

  • The target compound’s molecular weight (~470–500 g/mol estimated) aligns with kinase inhibitors, though higher lipophilicity from the fluorobenzyl group may affect solubility .
  • Melting points for analogs range from 221–304°C (), indicating high crystallinity, a trait often optimized during drug development .

Research Findings and Implications

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are established CDK inhibitors. The fluorobenzylamino group in the target compound may improve selectivity for CDK2/cyclin E over off-target kinases .
  • Anticancer Potential: Analogs in and show antiproliferative activity in vitro, with IC50 values in the micromolar range. The target compound’s dual chlorophenyl/fluorobenzyl design could enhance potency .
  • Synthetic Accessibility : Intermediate 2-chloro-N-(4-chlorophenyl)acetamide () is a key precursor for such compounds, enabling scalable synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.